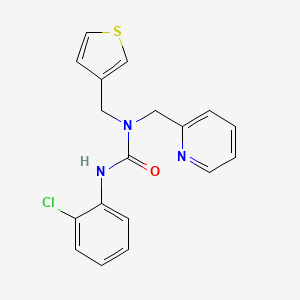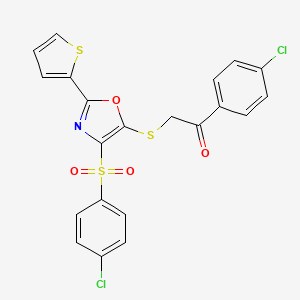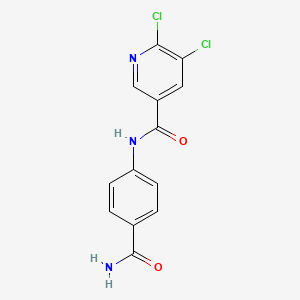![molecular formula C13H9N7O2S B2593667 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219904-47-8](/img/structure/B2593667.png)
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9N7O2S and its molecular weight is 327.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Thiosemicarbazide derivatives, including structures related to the chemical compound , have been used as precursors for synthesizing various heterocyclic compounds like imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole ring systems. These compounds demonstrated antimicrobial activities in some cases, highlighting the compound's role in the development of new antimicrobial agents (Elmagd et al., 2017).
Antimicrobial and Antifungal Applications
- Synthesis of benzothiazole and thiadiazole derivatives, including pyrazole moieties, has been explored for their potential in antibacterial and antifungal applications. The incorporation of these moieties into compounds has resulted in molecules with promising antibacterial and antifungal activities, indicating the utility of such compounds in developing new antimicrobial therapies (Isloor et al., 2010).
Carbonic Anhydrase Inhibitory Properties
- Novel metal complexes containing sulfonamide and thiadiazole groups have been synthesized, demonstrating strong carbonic anhydrase (CA) inhibitory properties. This suggests the potential application of these compounds in treating conditions where CA activity modulation is beneficial, such as glaucoma or edema (Büyükkıdan et al., 2013).
Antiproliferative and Anticancer Activities
- Pyrazole-sulfonamide derivatives synthesized from related compounds have shown selective antitumor activity against certain cancer cell lines, indicating their potential in anticancer drug development. This underscores the relevance of exploring the structural analogs of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide in oncology research (Mert et al., 2014).
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7O2S/c1-20-10(4-5-14-20)12-16-17-13(22-12)15-11(21)7-2-3-8-9(6-7)19-23-18-8/h2-6H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPNUMISCYUOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)




![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)
